Phosphonic acid, ((dimethylamino)methyl)-
Description
Properties
CAS No. |
35869-68-2 |
|---|---|
Molecular Formula |
C3H10NO3P |
Molecular Weight |
139.09 g/mol |
IUPAC Name |
(dimethylamino)methylphosphonic acid |
InChI |
InChI=1S/C3H10NO3P/c1-4(2)3-8(5,6)7/h3H2,1-2H3,(H2,5,6,7) |
InChI Key |
AVYBHNDWIHYCDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Established Reaction Pathways for Phosphonates
The creation of the C-P bond in phosphonates is achieved through several powerful reactions, each with distinct mechanisms and substrate scopes.
The Michaelis-Arbuzov reaction, also known as the Arbuzov reaction, is a cornerstone in the synthesis of phosphonates. wikipedia.orgjk-sci.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide. wikipedia.org The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This intermediate then undergoes dealkylation, usually by the displaced halide anion, to yield the final pentavalent phosphonate (B1237965). wikipedia.org
The general mechanism can be summarized as follows:
Nucleophilic Attack: The trivalent phosphorus ester attacks the alkyl halide to form a quasi-phosphonium salt.
Dealkylation: The halide anion attacks one of the ester's alkyl groups, displacing the phosphonate ester and forming an alkyl halide byproduct. wikipedia.org
This reaction is exceptionally versatile and is widely used for preparing a variety of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org While highly effective for many C-P bond formations, its direct application for α-aminophosphonates requires substrates with a leaving group on the α-carbon, such as α-haloamines or their equivalents. nih.gov
The Kabachnik-Fields reaction, discovered independently by Martin Kabachnik and Ellis K. Fields in 1952, is the most prominent method for synthesizing α-aminophosphonates. wikipedia.org It is a one-pot, three-component condensation of an amine, a carbonyl compound (typically an aldehyde or ketone), and a hydrophosphoryl compound like a dialkyl phosphite. core.ac.ukorganic-chemistry.org This phospha-Mannich reaction is of significant importance due to the biological relevance of its products, which are considered phosphorus analogues of α-amino acids. core.ac.uknih.gov
Two primary mechanistic pathways are generally considered for the Kabachnik-Fields reaction: core.ac.uknih.gov
Imine Pathway: The amine and carbonyl compound first react to form an imine (Schiff base) intermediate. Subsequent nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine yields the α-aminophosphonate. wikipedia.orgcore.ac.uk
α-Hydroxyphosphonate Pathway: The carbonyl compound reacts with the dialkyl phosphite to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes nucleophilic substitution by the amine to give the final product. core.ac.uk
The prevailing mechanism often depends on the specific reactants and reaction conditions. core.ac.uk The reaction can be performed without catalysts, particularly under microwave irradiation, but various Lewis acids are often employed to accelerate the condensation. organic-chemistry.orgnih.gov
The Pudovik reaction is closely related to the Kabachnik-Fields reaction but is a two-component process. It involves the nucleophilic addition of a hydrophosphoryl compound, such as a dialkyl phosphite, to a pre-formed imine (C=N). core.ac.uknih.govrsc.org This reaction is a fundamental route for forming the N-C-P linkage characteristic of α-aminophosphonates. researchgate.net
Essentially, the Pudovik reaction represents one of the mechanistic pathways of the Kabachnik-Fields condensation. researchgate.net By pre-forming the imine, the reaction avoids the formation of the α-hydroxyphosphonate side-product that can occur in the three-component system. nih.gov The reaction is versatile and can be catalyzed by both acids and bases. nih.gov
The Abramov reaction involves the nucleophilic addition of trialkyl phosphites to carbonyl compounds (aldehydes and ketones) to form α-hydroxyphosphonates. wikipedia.orgwikiwand.com The mechanism involves the attack of the nucleophilic phosphorus atom on the electrophilic carbonyl carbon. wikipedia.org This is followed by the transfer of an alkyl group from the phosphorus ester to the newly formed alkoxide, yielding the final product. nih.gov
This reaction is a primary method for preparing α-hydroxyphosphonates, which can serve as important intermediates. wikiwand.comresearchgate.net For instance, the hydroxyl group can be subsequently displaced by an amine to yield an α-aminophosphonate, linking this reaction to the α-hydroxyphosphonate pathway of the Kabachnik-Fields condensation. core.ac.ukrsc.org
The Moedritzer-Irani reaction provides a direct route to N-substituted aminomethylphosphonic acids. semanticscholar.orgscispace.com This reaction is a specific type of Mannich reaction where an amine (primary or secondary), formaldehyde (B43269), and orthophosphorous acid (H₃PO₃) are condensed in a one-pot synthesis, typically in the presence of a strong acid like hydrochloric acid. semanticscholar.orgiaea.org
The reaction is particularly well-suited for preparing aminomethylenephosphonates and bis(phosphonomethyl)amines. nih.govscilit.com The use of phosphorous acid instead of its dialkyl esters allows for the direct synthesis of the phosphonic acids without a final hydrolysis step, making it an efficient process. iaea.orgmdpi.com
Targeted Synthesis of ((Dimethylamino)methyl)phosphonic Acid and its Analogues
The synthesis of the specific compound, ((dimethylamino)methyl)phosphonic acid, is most directly achieved via the Moedritzer-Irani reaction. This method is ideal as it utilizes a secondary amine (dimethylamine), formaldehyde, and phosphorous acid as the key starting materials.
A representative procedure involves the reaction of dimethylamine (B145610), formaldehyde, and orthophosphorous acid in an acidic aqueous medium. semanticscholar.orgiaea.org The components are typically heated under reflux to drive the condensation. iaea.org
The reaction proceeds as follows:
(CH₃)₂NH + CH₂O + H₃PO₃ → (CH₃)₂NCH₂PO(OH)₂ + H₂O
This one-pot synthesis is highly efficient for producing the target molecule. Research has demonstrated that this Mannich-type reaction can be applied to various amines to generate a library of aminomethylphosphonic acids. semanticscholar.org
Table 1: Key Synthetic Reactions for Phosphonates
| Reaction Name | Reactants | Product | Key Feature |
|---|---|---|---|
| Michaelis-Arbuzov | Trivalent Phosphorus Ester + Alkyl Halide | Phosphonate | Forms a C-P bond via SN2 attack and dealkylation. wikipedia.org |
| Kabachnik-Fields | Amine + Carbonyl Compound + Dialkyl Phosphite | α-Aminophosphonate | A three-component, one-pot synthesis. wikipedia.org |
| Pudovik | Pre-formed Imine + Dialkyl Phosphite | α-Aminophosphonate | Addition of a P-H bond across a C=N bond. nih.gov |
| Abramov | Trialkyl Phosphite + Carbonyl Compound | α-Hydroxyphosphonate | Forms α-hydroxyphosphonates as key intermediates. wikipedia.org |
| Moedritzer-Irani | Amine + Formaldehyde + Phosphorous Acid | Aminomethylphosphonic Acid | Direct synthesis of phosphonic acids without a hydrolysis step. semanticscholar.org |
Table 2: Research Findings on Relevant Synthetic Methods
| Study Focus | Reaction | Key Findings | Reference |
|---|---|---|---|
| Mechanistic Investigation | Kabachnik-Fields | Reaction can proceed via an imine or α-hydroxyphosphonate intermediate, depending on reactant nature. | core.ac.uk |
| Green Chemistry | Kabachnik-Fields | Can be performed effectively under solvent-free microwave conditions without a catalyst. | nih.govnih.gov |
| On-DNA Synthesis | Abramov & Pudovik | Developed robust procedures for on-DNA synthesis of α-hydroxyphosphonates for DNA-encoded libraries. | nih.gov |
| Direct Synthesis | Moedritzer-Irani | Established a direct, one-pot method for synthesizing α-aminomethylphosphonic acids from an amine, phosphorous acid, and formaldehyde. | semanticscholar.org |
| Intermediate Conversion | Retro-Abramov | α-Hydroxyphosphonates can be converted to α-aminophosphonates via a retro-Abramov reaction followed by imine formation and phosphite addition. | rsc.org |
Addition Reactions of Dialkyl Phosphites to Imines and Enaminones
A prominent method for the synthesis of α-aminophosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine. wikipedia.org This reaction is typically base-catalyzed and represents a hydrophosphonylation of the C=N double bond. wikipedia.org For the synthesis of dialkyl ((dimethylamino)methyl)phosphonate, the corresponding iminium salt, N,N-dimethylmethaniminium iodide (Eschenmoser's salt), serves as the imine equivalent. wikipedia.org The dimethylaminomethylene cation, [(CH₃)₂N⁺=CH₂], is a potent electrophile that readily reacts with nucleophiles like dialkyl phosphites. wikipedia.org
The general mechanism for the Pudovik reaction is the nucleophilic attack of the phosphite on the imine carbon. wikipedia.org
Another significant route is the Moedritzer-Irani reaction, which directly yields the final phosphonic acid. This one-pot synthesis involves the reaction of an amine, formaldehyde, and phosphorous acid in an aqueous medium. mdpi.comsemanticscholar.org To produce ((dimethylamino)methyl)phosphonic acid, dimethylamine is reacted with formaldehyde and phosphorous acid. semanticscholar.org This method has the distinct advantage of avoiding a separate deprotection step that is often required when starting with dialkyl phosphonates. mdpi.com The reaction is a type of Mannich-type reaction and is considered a cornerstone for the synthesis of various aminomethylphosphonic acids. semanticscholar.orgnih.gov
| Reaction | Reactants | Product | Key Features | References |
|---|---|---|---|---|
| Pudovik Reaction | Dimethyl(methylene)ammonium salt (e.g., Eschenmoser's salt), Dialkyl phosphite | Dialkyl ((dimethylamino)methyl)phosphonate | Forms the phosphonate ester, requires subsequent hydrolysis to obtain the acid. Base-catalyzed. | wikipedia.orgwikipedia.org |
| Moedritzer-Irani Reaction | Dimethylamine, Formaldehyde, Phosphorous acid | Phosphonic acid, ((dimethylamino)methyl)- | Direct synthesis of the final phosphonic acid in one pot. Typically performed in aqueous HCl. | mdpi.comsemanticscholar.org |
Derivatization from Precursor Molecules
The chemical modification of precursor molecules is a viable strategy for obtaining ((dimethylamino)methyl)phosphonic acid and its derivatives. A common derivatization is the hydrolysis of the corresponding dialkyl phosphonate esters, which are often the direct products of the Pudovik or Kabachnik-Fields reactions. This hydrolysis is typically carried out under acidic conditions, for instance, by refluxing with concentrated hydrochloric acid, to yield the final phosphonic acid. researchgate.net
Conversely, the phosphonic acid itself can be derivatized. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the phosphonic acid is often converted back into a more volatile ester form. A convenient method for this is methylation using reagents like trimethyloxonium (B1219515) tetrafluoroborate. tandfonline.com This highlights the reversible nature of the esterification/hydrolysis process, allowing for interconversion between the acid and its ester forms as needed for synthesis, purification, or analysis.
Green Chemistry Approaches in Phosphonate Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and catalysts, are increasingly being applied to the synthesis of phosphonates. mdpi.com
Sonochemical Methods
Ultrasound-assisted synthesis has emerged as a green chemistry tool that can accelerate reactions, improve yields, and often allow for milder reaction conditions. The phenomenon of acoustic cavitation, the formation, growth, and collapse of bubbles in a liquid, creates localized hot spots with extreme temperatures and pressures, which can enhance chemical reactivity. nih.gov While specific studies detailing the sonochemical synthesis of ((dimethylamino)methyl)phosphonic acid are not abundant, the application of ultrasound has been shown to be effective in various multicomponent reactions and for the synthesis of other heterocyclic and organic compounds. nih.gov It is plausible that ultrasound could be applied to the Moedritzer-Irani or Pudovik reactions to enhance their efficiency, potentially reducing reaction times and energy consumption. researchgate.net
Microwave-Assisted Synthesis
Microwave irradiation is a well-established green technique in organic synthesis, known for its ability to dramatically reduce reaction times from hours to minutes. nih.govresearchgate.netresearchgate.net This is due to the efficient and direct heating of the reaction mixture through dielectric loss. mdpi.com The Moedritzer-Irani reaction, for instance, can be effectively activated by microwave irradiation, often leading to higher yields in a shorter time compared to conventional heating. mdpi.commdpi.com Similarly, the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite, is frequently performed under microwave conditions to produce α-aminophosphonates efficiently. nih.govmdpi.com These microwave-assisted protocols often proceed without a catalyst and in more environmentally friendly solvents, or even under solvent-free conditions. nih.gov
| Reaction Type | Typical Conditions | Advantages | References |
|---|---|---|---|
| Kabachnik-Fields | 80-140 °C, 10-20 min, Ethanol or solvent-free | Rapid synthesis, high yields, often catalyst-free. | mdpi.comnih.gov |
| Moedritzer-Irani | Aqueous medium, microwave irradiation | Direct formation of phosphonic acid, accelerated reaction rates. | mdpi.commdpi.com |
Catalysis in Synthesis (e.g., Nanoparticle Catalysis, Organocatalysis)
The use of advanced catalytic systems is a cornerstone of green synthesis. For α-aminophosphonate production, both nanoparticle and organocatalysts have shown significant promise.
Nanoparticle Catalysis : Magnetic nanoparticles have been employed as recoverable and reusable catalysts for the Kabachnik-Fields reaction. For example, L-cysteine functionalized magnetic nanoparticles have been used to catalyze the synthesis of various α-aminophosphonate derivatives under mild conditions. chempedia.info Similarly, polyaniline-manganese (PAni-Mn) nanocomposites have demonstrated excellent catalytic activity, leading to high yields and short reaction times. nih.gov The key advantage of these magnetic nanocatalysts is their easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles. nih.gov
Organocatalysis : Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. Chiral organocatalysts, such as those derived from Cinchona alkaloids, have been successfully used for the enantioselective synthesis of α-aminophosphonates. tandfonline.com These catalysts can promote reactions like the addition of dimethyl phosphite to phosphonium salts derived from α-amino acids, yielding enantiomerically enriched products. tandfonline.com This approach is crucial for producing specific stereoisomers, which is often a requirement for biologically active compounds. tandfonline.com
Polymerization Techniques for Phosphonate-Containing Materials
Polymers containing phosphonic acid groups are of interest for a variety of applications, including as flame retardants, adhesives, and materials for biomedical uses. The incorporation of the ((dimethylamino)methyl)phosphonic acid moiety or similar structures into polymer chains can be achieved through different polymerization strategies.
One approach is the polymerization of monomers that already contain the aminomethylphosphonic acid group. For example, diallylaminomethylphosphonic acid has been synthesized and subsequently polymerized via radical cyclopolymerization to yield water-soluble polymers with substituted pyrrolidinium (B1226570) rings. tandfonline.com
Another common strategy involves the polymerization of a phosphonate ester-containing monomer, followed by post-polymerization modification to unmask the phosphonic acid groups. This is often done because the acidic protons of the phosphonic acid can interfere with certain polymerization techniques. For instance, polymers can be prepared via functionalization of a pre-existing polymer with PCl₃ followed by hydrolysis. mdpi.com Alternatively, phosphonate-containing monomers can be directly polymerized. The choice of polymerization technique depends on the desired polymer architecture and properties. mdpi.com
| Compound Name |
|---|
| Phosphonic acid, ((dimethylamino)methyl)- |
| Dialkyl ((dimethylamino)methyl)phosphonate |
| N,N-dimethylmethaniminium iodide (Eschenmoser's salt) |
| Dialkyl phosphite |
| Dimethylamine |
| Formaldehyde |
| Phosphorous acid |
| Trimethyloxonium tetrafluoroborate |
| Diallylaminomethylphosphonic acid |
| Polyaniline-manganese (PAni-Mn) |
| L-cysteine |
Stereoselective Synthesis of Chiral Analogues
The biological activity of α-aminophosphonic acids often depends on the absolute configuration at the chiral α-carbon. nih.gov Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure analogues is a major focus of research. nih.govthieme-connect.de The most common strategies involve the asymmetric formation of the C-P bond, typically via the addition of a phosphite nucleophile to a carbon-nitrogen double bond (imine). nih.govnih.gov
A highly successful and widely used approach is the nucleophilic addition of dialkyl phosphites to chiral imines (a Pudovik-type reaction). nih.govtandfonline.com The stereochemical outcome is directed by a chiral auxiliary attached to the imine nitrogen. One of the most effective classes of chiral auxiliaries for this purpose is the enantiopure sulfinimine (N-sulfinyl imine). acs.org The addition of phosphites or their corresponding carbanions to chiral N-sulfinyl imines often proceeds with excellent diastereoselectivity, allowing for the synthesis of β-aminophosphonates and α-aminophosphonates in high enantiomeric purity after removal of the sulfinyl group. acs.orgrsc.org Other notable chiral auxiliaries include those derived from carbohydrates and Betti bases. tandfonline.comuni-stuttgart.de
Four primary routes for the stereoselective synthesis of α-aminophosphonates have been established nih.gov:
Addition of phosphites to chiral imines derived from chiral amines.
Addition of phosphites to chiral imines derived from chiral aldehydes.
Addition of chiral phosphites to non-chiral imines.
Addition of non-chiral phosphites to non-chiral imines using a chiral catalyst.
Table 2: Selected Approaches for Stereoselective Synthesis of Aminophosphonates
| Chiral Source | Reaction Type | Key Feature | Diastereomeric Excess (d.e.) / Ratio | Reference |
|---|---|---|---|---|
| Enantiopure Sulfinimine | Addition of phosphonate carbanion to imine | Highly effective chiral auxiliary for asymmetric induction. | 5:1 to >10:1 d.r. | rsc.org |
| Betti Base | Addition of trialkyl phosphite to imine | Inexpensive and efficient chiral auxiliary. | Up to 84% d.e. | tandfonline.com |
| Carbohydrate Derivative | Lewis acid-catalyzed phosphite addition to imine | Utilizes readily available chiral pool materials. | Moderate to good d.e. | nih.govuni-stuttgart.de |
| (R)-α-methylbenzylamine | Strecker-type reaction | Classical chiral auxiliary for aminophosphonous acid synthesis. | Up to 100% d.e. | tandfonline.com |
Synthetic Challenges and Optimization for Derivatives with Dimethylamino Moieties
The synthesis of α-aminophosphonates, including derivatives with dimethylamino groups like "Phosphonic acid, ((dimethylamino)methyl)-", is most commonly achieved through the Kabachnik-Fields reaction. nih.govnih.gov This one-pot, three-component condensation involves an amine (e.g., dimethylamine), a carbonyl compound (e.g., formaldehyde), and a dialkyl phosphite. nih.govresearchgate.net While powerful, this reaction can face challenges, including long reaction times, harsh conditions, the need for catalysts, and sometimes moderate yields, particularly with less reactive components. nih.govnih.gov
To overcome these limitations, significant efforts have been made to optimize the reaction conditions. A major advancement has been the use of microwave (MW) irradiation. nih.govnih.gov MW-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields, even in solvent-free or catalyst-free systems. nih.govnih.gov For instance, the synthesis of various α-aminophosphonates has been achieved in 10 minutes at 80 °C using microwave heating in ethanol, with products precipitating directly from the reaction mixture upon cooling. nih.gov
Another challenge is the final hydrolysis of the phosphonate esters to the corresponding phosphonic acid. The classic method using strong acid or base can be harsh and incompatible with sensitive functional groups. A milder and highly efficient alternative is silyldealkylation using bromotrimethylsilane (B50905) (BTMS), followed by quenching with methanol (B129727) or water. nih.gov This method is compatible with a wide range of functional groups and can also be accelerated using microwave irradiation, reducing dealkylation times from hours to minutes. nih.gov
Table 3: Comparison of Conventional vs. Optimized Kabachnik-Fields Reaction
| Method | Typical Reaction Time | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours to days | Reflux temperature, often requires catalyst | Well-established | nih.gov |
| Microwave-Assisted | 5-20 minutes | 80-140 °C, can be solvent/catalyst-free | Rapid, high yields, green chemistry | nih.govnih.gov |
Molecular Structure, Conformation, and Electronic Properties: Theoretical and Spectroscopic Investigations
Computational Chemistry for Structural Elucidation
Computational chemistry provides powerful tools to investigate molecular properties that can be difficult to probe experimentally.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. For aminomethylphosphonic acid, DFT calculations have been instrumental in confirming experimental findings and providing deeper insights. These calculations have shown that the P-O bonds in the phosphonate (B1237965) group are highly polarized. Furthermore, the P-OH bond is identified as being weaker than the bonds to the unprotonated oxygen atoms. Theoretical DFT calculations have also revealed that hyperconjugation effects modify the single, strongly polarized bonds within the phosphonate group. justia.com
Time-Dependent DFT (TD-DFT) is employed to study the electronic excited states of molecules and predict their optical properties. While specific TD-DFT studies on Phosphonic acid, ((dimethylamino)methyl)- are not available, this method is crucial for understanding the electronic transitions and UV-Vis spectra of related phosphonates.
The combination of Quantum Mechanics and Molecular Mechanics (QM/MM) in molecular dynamics simulations is a powerful approach for studying the behavior of molecules in complex environments, such as in solution or within biological systems. These simulations can provide detailed information about the conformational landscape and the dynamics of intermolecular interactions. For a molecule like Phosphonic acid, ((dimethylamino)methyl)-, QM/MM simulations could elucidate its interactions with water molecules or its binding modes to metal ions and surfaces.
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a particularly important parameter; a smaller gap generally implies higher reactivity.
For related phosphonates, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The analysis of these frontier orbitals helps in identifying the sites susceptible to electrophilic and nucleophilic attack.
Table 1: Illustrative Global Reactivity Descriptors for a Generic Phosphonate (based on related studies)
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |
| Ionization Potential (IP) | -EHOMO | 5.0 to 7.0 |
| Electron Affinity (EA) | -ELUMO | 1.5 to 3.0 |
| Chemical Hardness (η) | (IP - EA) / 2 | 1.5 to 2.5 |
Note: These values are representative and would vary depending on the specific molecule and the computational method used.
The distribution of electron density in a molecule is key to understanding its reactivity and intermolecular interactions. In studies of aminomethylphosphonic acid, both experimental X-ray diffraction and theoretical DFT calculations have been used to determine the charge density distribution. justia.com These studies confirm the high polarization of the P-O bonds. justia.com
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. For phosphonic acids, the MEP typically shows negative potential (red color) around the oxygen atoms of the phosphonate group, indicating their suitability for interacting with cations or other electrophilic species. The region around the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue color).
The biological and chemical activity of a molecule is often dependent on its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For phosphonic acids, the rotational barriers around the C-N and C-P bonds are of particular interest. Theoretical calculations can predict the relative stability of different conformers, which is crucial for understanding their behavior in different environments. The stability of phosphonic acid monolayers on various surfaces has also been a subject of significant research, with findings indicating that the binding and stability are dependent on the nature of the substrate.
Advanced Spectroscopic Characterization
While a detailed spectroscopic characterization of Phosphonic acid, ((dimethylamino)methyl)- is not available in the literature, the techniques described below are standard for the analysis of such compounds. Theoretical calculations, as described in the previous sections, are often used in conjunction with these experimental methods to aid in the interpretation of the spectra.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Phosphonic acid, ((dimethylamino)methyl)- |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Phosphonic acid, ((dimethylamino)methyl)- in solution. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of ((dimethylamino)methyl)phosphonic acid is characterized by distinct signals corresponding to the dimethylamino and methylene (B1212753) protons. The protons of the two methyl groups attached to the nitrogen atom typically appear as a singlet, indicating their chemical equivalence. The methylene protons adjacent to both the nitrogen and phosphorus atoms exhibit a characteristic doublet due to coupling with the phosphorus-31 nucleus. The chemical shift of this doublet is influenced by the electronic environment and the solvent used. For comparison, in related phosphonic acid derivatives, the chemical shifts can vary, but the coupling to phosphorus is a consistent feature. researchgate.net
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, signals for the methyl and methylene carbons are observed. The methyl carbons of the dimethylamino group typically appear as a single peak, while the methylene carbon appears as a doublet due to one-bond coupling with the phosphorus atom (¹JC-P). The magnitude of this coupling constant provides valuable information about the C-P bond. A PubChem entry for Phosphonic acid, ((dimethylamino)methyl)- indicates the availability of ¹³C NMR spectral data, which is crucial for structural confirmation. nih.gov In similar phosphonate compounds, the chemical shifts of the methylene carbons attached to the phosphorus atom are also observed as doublets. researchgate.net
³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for organophosphorus compounds. For ((dimethylamino)methyl)phosphonic acid, the ³¹P NMR spectrum typically shows a single resonance, the chemical shift of which is highly sensitive to the pH of the solution and the nature of the substituents on the phosphorus atom. researchgate.net The signal is often a triplet or a more complex multiplet due to coupling with the adjacent methylene protons. In many phosphonates, the ³¹P chemical shifts are reported relative to a phosphoric acid standard. rsc.org The pH dependence of the ³¹P chemical shift can be used to determine the pKa values of the phosphonic acid group. researchgate.net
| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | Variable | Singlet | N/A | N(CH₃)₂ |
| ¹H | Variable | Doublet | ²JH-P | CH₂-P |
| ¹³C | Variable | Singlet | N/A | N(CH₃)₂ |
| ¹³C | Variable | Doublet | ¹JC-P | CH₂-P |
| ³¹P | Variable | Multiplet | ²JP-H | P(O)(OH)₂ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of ((dimethylamino)methyl)phosphonic acid displays characteristic absorption bands for the P=O, P-O-H, C-N, and C-H bonds. The strong, broad absorption in the region of 2500-3300 cm⁻¹ is typical for the O-H stretching vibrations of the hydrogen-bonded phosphonic acid group. The P=O stretching vibration usually appears as a strong band in the 1150-1250 cm⁻¹ region. The P-O stretching vibrations are typically found in the 950-1050 cm⁻¹ range. The C-N stretching vibration of the dimethylamino group can be observed around 1000-1250 cm⁻¹. For comparison, the IR spectrum of the related compound dimethyl methylphosphonate (B1257008) shows characteristic peaks for P=O and P-O-C linkages. nist.govspectrabase.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 2500-3300 | Strong, Broad |
| C-H stretch | 2800-3000 | Medium |
| P=O stretch | 1150-1250 | Strong |
| C-N stretch | 1000-1250 | Medium |
| P-O stretch | 950-1050 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Phosphonic acid, ((dimethylamino)methyl)- (molar mass: 139.09 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. nih.gov Common fragmentation pathways would involve the loss of small neutral molecules such as water or formaldehyde (B43269), as well as cleavage of the C-N and C-P bonds. Analysis of the fragmentation pattern helps to confirm the molecular structure. For instance, mass spectra of related compounds like dimethyl methylphosphonate show characteristic fragments that aid in their identification. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed States
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. While specific SERS studies on ((dimethylamino)methyl)phosphonic acid are not widely reported, research on similar phosphonate derivatives provides valuable insights. nih.gov For example, SERS studies of aminomethylphosphonic acid (AMPA), a structurally related compound, on silver surfaces have shown that the molecule can interact with the surface through both the phosphonate and amino groups. dtu.dkjaveriana.edu.co The enhancement of certain Raman bands in the SERS spectrum indicates the proximity and orientation of these functional groups with respect to the metal surface. It is expected that for ((dimethylamino)methyl)phosphonic acid, the phosphonic acid group would strongly interact with a metal surface like silver or gold, leading to significant enhancement of the P=O and P-O stretching vibrations. The orientation of the dimethylamino group could also be inferred from the enhancement of its characteristic vibrational modes.
Coordination Chemistry and Metal Complexation Principles
Chelation Mechanisms and Ligand Behavior
Chelation is a fundamental aspect of the coordination chemistry of multidentate ligands like ((dimethylamino)methyl)phosphonic acid. nih.gov It involves the formation of a ring structure between the ligand and a central metal ion, which generally leads to enhanced stability of the resulting complex compared to coordination with monodentate ligands.
Multimodal Coordinating Ability of Phosphonate (B1237965) Groups
The phosphonate group [-PO(OH)2] is a versatile coordinating moiety. thinkdochemicals.com Upon deprotonation, it can offer one, two, or all three of its oxygen atoms for bonding with a metal center. This multimodal coordinating ability allows for the formation of a wide array of structures, from simple mononuclear complexes to extended one-, two-, and three-dimensional polymeric networks. The specific coordination mode is influenced by factors such as the pH of the medium, the nature of the metal ion, and the stoichiometry of the reaction.
Binding Modes to Metal Centers (Monodentate, Bidentate, Tridentate)
Aminophosphonates can adopt various binding modes when coordinating to metal centers. These include:
Monodentate: The ligand binds to the metal ion through a single atom, typically one of the phosphonate oxygen atoms.
Bidentate: The ligand binds through two donor atoms. In the case of ((dimethylamino)methyl)phosphonic acid, this could involve two phosphonate oxygen atoms (forming a four-membered chelate ring) or one phosphonate oxygen and the dimethylamino nitrogen atom (forming a larger, more stable five- or six-membered chelate ring).
Tridentate: The ligand binds through three donor atoms, which for this molecule would involve the nitrogen atom and two of the phosphonate oxygens.
Detailed structural studies, such as single-crystal X-ray diffraction, are necessary to definitively determine the binding mode in a given complex. nih.gov However, specific structural data for complexes of ((dimethylamino)methyl)phosphonic acid are not readily found in the surveyed literature.
Formation and Characterization of Metal Phosphonate Complexes
The formation of metal phosphonate complexes is typically achieved by reacting a salt of the desired metal with the phosphonic acid ligand in a suitable solvent. researchgate.net The resulting complexes can be characterized by a variety of techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and X-ray crystallography.
Interaction with Hard Metal Ions (e.g., Ti(IV), Al, Fe, Zn)
Hard metal ions, as defined by Hard and Soft Acids and Bases (HSAB) theory, generally prefer to coordinate with hard donor atoms like oxygen. The phosphonate group, with its oxygen-rich environment, is therefore an excellent ligand for hard metal ions such as Ti(IV), Al(III), Fe(III), and Zn(II). nih.govnih.govrsc.orgresearchgate.net The interaction is primarily electrostatic in nature, leading to the formation of strong metal-oxygen bonds. While general principles suggest that ((dimethylamino)methyl)phosphonic acid would form stable complexes with these metal ions, specific studies detailing these interactions are scarce in the available literature.
Synthesis and Structure of Metal-Organic Frameworks (MOFs) and Metal Phosphonate Clusters
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgelsevierpure.comresearchgate.net Phosphonic acids are known to be effective ligands for the synthesis of robust MOFs due to the strength of the metal-phosphonate bond. researchgate.net Similarly, phosphonates can be used to create discrete, polynuclear metal clusters. nih.govnih.gov While there is extensive literature on phosphonate-based MOFs and clusters, there is a lack of specific examples where ((dimethylamino)methyl)phosphonic acid is used as the organic linker.
Stability of Metal-Phosphonate Linkages
The nature of the metal ion: Higher charge density on the metal ion typically leads to more stable complexes.
The pH of the solution: The degree of deprotonation of the phosphonate group, which is pH-dependent, significantly affects its coordinating ability and the stability of the complex.
The chelate effect: The formation of chelate rings, particularly five- and six-membered rings, greatly enhances the thermodynamic stability of the complex.
While stability constants for a range of phosphonic acid complexes have been critically evaluated, specific data for ((dimethylamino)methyl)phosphonic acid are not included in these compilations. alanplewis.comresearchgate.net
Hydrolytic Stability
The hydrolytic stability of metal complexes is a critical parameter that dictates their potential applications in aqueous environments. It refers to the resistance of the complex to decomposition or ligand displacement by water molecules. For metal complexes of aminophosphonates, this stability is influenced by several factors, including the pH of the solution, the nature of the metal ion, and the denticity and chelating ability of the ligand.
While specific kinetic and thermodynamic data on the hydrolytic stability of metal complexes of ((dimethylamino)methyl)phosphonic acid are not extensively documented in the reviewed literature, general principles derived from related aminophosphonate complexes can provide some insights. The phosphonate group (-PO(OH)₂) is known to form strong coordination bonds with a wide range of metal ions. The stability of these bonds is generally higher than that of their carboxylate analogues due to the higher charge and the potential for multi-dentate coordination.
A comprehensive review on the hydrolysis of phosphinates and phosphonates highlights that the P-C bond within phosphonates is notably resistant to cleavage, indicating that the degradation of the ligand itself is generally not the primary pathway for the decomposition of the complex in aqueous solution. Instead, the dissociation of the metal-ligand bond is the more likely route of hydrolysis.
Thermal Robustness
Specific thermogravimetric data for metal complexes of ((dimethylamino)methyl)phosphonic acid were not found in the surveyed scientific literature. However, studies on the thermal behavior of metal complexes with other aminophosphonate or dimethylamino-containing ligands can offer a general understanding of the factors that contribute to their thermal stability.
In the absence of direct experimental data for DMAMPA complexes, it is reasonable to hypothesize that their thermal decomposition would likely proceed in a stepwise manner, beginning with the loss of any solvent molecules followed by the degradation of the organic moiety at elevated temperatures. The final product would likely be a metal phosphate (B84403) or oxide, depending on the metal and the heating atmosphere.
Surface Chemistry and Adsorption Phenomena
Adsorption Mechanisms on Diverse Substrates
The adsorption of ((dimethylamino)methyl)phosphonic acid, a type of phosphonic acid, onto different materials is governed by the strong affinity of the phosphonate (B1237965) headgroup for metal oxide surfaces. researchgate.net This interaction leads to the formation of a protective layer that can inhibit corrosion and modify surface characteristics. nih.gov
The phosphonic acid moiety readily bonds to a variety of metal and metal oxide surfaces. This bonding can occur through different coordination modes, including monodentate, bidentate, and tridentate interactions, where the oxygen atoms of the phosphonate group bind to the metal atoms on the surface. nih.gov
Aluminum and Aluminum Oxide: Self-assembled monolayers (SAMs) of phosphonic acids can be formed on the native oxide layer of aluminum. mdpi.com These monolayers exhibit high stability, even in aqueous environments, which is attributed to the formation of strong ionic interactions and coordination bonds between the phosphonate group and aluminum ions. nih.gov The specific binding state can vary depending on the structure of the aluminum oxide surface. nih.gov
Titanium Dioxide (TiO₂): Phosphonic acids form stable, covalently attached monolayers on titanium surfaces. nih.gov High-field solid-state NMR studies have provided direct evidence for the extensive formation of Ti-O-P bonds. researchgate.net The binding is often described as a condensation reaction between the P-OH groups of the acid and the surface hydroxyl groups of the titania. researchgate.net Computational studies on anatase TiO₂ show that molecular adsorption occurs through the formation of a dative bond between a surface titanium atom and the phosphoryl oxygen (P=O), along with hydrogen bonding interactions. dtic.mil
Carbon Steel: ((Dimethylamino)methyl)phosphonic acid and similar phosphonates are effective corrosion inhibitors for carbon steel. nih.goviaea.org They adsorb onto the steel surface, forming a protective film that isolates the metal from the corrosive environment. nih.govjmaterenvironsci.com The presence of both nitrogen and oxygen atoms in the molecule can enhance its ability to coordinate with iron ions in the protective film. nih.gov The inhibition efficiency is linked to the molecular structure of the phosphonate. nih.gov
Hafnium Oxide (HfO₂): Phosphonic acid-based SAMs are utilized to modify the surface of hafnium oxide, which is a high-k dielectric material used in electronics. rsc.org These SAMs can act as ultrathin gate dielectrics or interface modification layers in organic field-effect transistors (OFETs), enabling low-voltage operation. rsc.orgnih.gov
The way ((dimethylamino)methyl)phosphonic acid binds to a surface is not static and can be influenced by several factors.
Substrate Structure: The atomic arrangement and termination of the substrate surface play a crucial role in the stability and binding of the adsorbed phosphonic acid monolayer. For example, the stability of octadecylphosphonic acid monolayers in aqueous solutions differs significantly between amorphous and single-crystalline aluminum oxide surfaces, as well as between different crystal faces of Al₂O₃. nih.gov This variation is due to differences in the interfacial binding states, which can range from ionic interactions to direct coordination bonds. nih.gov
Computational methods, particularly density functional theory (DFT), are invaluable tools for understanding the adsorption of phosphonic acids at the atomic level. nih.govresearchgate.net
DFT calculations have been used to model the adsorption of dimethyl methylphosphonate (B1257008) (DMMP), a simulant for chemical warfare agents, on various metal oxide surfaces. These studies provide insights into adsorption energies and potential decomposition pathways. researchgate.netdtic.mil For instance, modeling the adsorption of DMMP on anatase TiO₂ surfaces has shown that dissociative adsorption is thermodynamically favored over molecular adsorption. dtic.mildtic.mil These computational models can account for complex surface features like faceting, providing a more realistic representation of the substrate. dtic.mildtic.mil Furthermore, DFT can be used to determine the preferred adsorption sites of phosphonic acid inhibitors on surfaces like carbon steel. nih.gov
Formation and Properties of Self-Assembled Monolayers (SAMs)
((Dimethylamino)methyl)phosphonic acid, like other phosphonic acids, can form highly ordered, self-assembled monolayers (SAMs) on various oxide surfaces. nih.govresearchgate.net These SAMs are created through the spontaneous organization of the molecules from a solution or vapor phase onto the substrate. fiveable.me The formation process typically involves an initial, rapid adsorption followed by a slower reorganization phase where the molecules arrange themselves to maximize intermolecular interactions and form a densely packed layer. fiveable.me
The phosphonate headgroup serves as a robust anchor to the oxide surface, while the rest of the molecule can be tailored to impart specific functionalities to the surface. nih.gov The stability and quality of the resulting SAM can be influenced by the deposition method and subsequent treatments, such as thermal annealing. nih.gov
Properties of these SAMs, such as molecular order and chain tilt angle, can be characterized using a variety of surface-sensitive techniques. nih.gov These organized molecular layers are crucial for applications in electronics, sensors, and biomaterials, where precise control over surface properties is required. nih.govnih.gov
Interfacial Phenomena and Ligand Exchange Processes
The interface between a ((dimethylamino)methyl)phosphonic acid monolayer and its environment is a dynamic region where various phenomena can occur. One such process is ligand exchange, where the adsorbed phosphonic acid molecules can be displaced by other species from the surrounding medium.
For example, on certain aluminum oxide surfaces, adsorbed phosphonic acid monolayers can be substituted by the adsorption of interfacial water, leading to the formation of micelles. nih.gov The susceptibility to such ligand exchange processes is dependent on the stability of the bond between the phosphonate headgroup and the substrate surface. nih.gov
Understanding these interfacial phenomena is critical for predicting the long-term stability and performance of phosphonic acid-based surface modifications in different environments.
Contributions to Surface Modification Technologies
The ability of ((dimethylamino)methyl)phosphonic acid to form stable, well-defined monolayers on a wide range of oxide surfaces makes it a valuable tool in surface modification technologies. ethz.ch By choosing appropriate functional groups within the phosphonic acid molecule, the physicochemical properties of a surface can be precisely tailored. ethz.ch
These modifications are utilized in a diverse array of applications:
Corrosion Inhibition: Phosphonic acid SAMs form protective barriers on metal surfaces, preventing corrosion. nih.gov
Biomaterials: Functionalized phosphonic acid monolayers can be used to immobilize bioactive molecules, such as proteins, onto the surfaces of medical implants to improve their biocompatibility and promote tissue integration. nih.gov
Electronics: In organic electronics, these SAMs serve as ultrathin dielectric layers, interface modifiers, and even as the semiconducting layer itself in field-effect transistors. rsc.orgnih.gov
Sensors: The controlled surface chemistry afforded by phosphonic acid SAMs is essential for the design and optimization of electrochemical sensors. nih.gov
The versatility and robustness of phosphonic acid-based surface modifications continue to drive research and development in numerous technological fields.
Enhancing Adhesion to Organic Layers
The ability of phosphonic acids to act as adhesion promoters is a well-documented phenomenon. By forming a chemically bound layer at the interface between an inorganic substrate and an organic overlayer, they can significantly improve the durability and performance of coatings, adhesives, and composite materials. This is particularly relevant in industries where strong adhesion between dissimilar materials is paramount.
Patents related to phosphonic acid derivatives highlight their role as adhesion promoters in various formulations. For instance, certain (meth)acrylate phosphonic esters are used to improve the adhesive properties of coatings and films on metal surfaces. These adhesion-promoting monomers are incorporated into resin systems and can be applied to a surface before the main coating, acting as a primer, or can be included directly in the coating formulation. The presence of the phosphonic acid group is crucial for the improved adhesion to the substrate.
Altering Surface Hydrophilicity/Hydrophobicity
The modification of surface wettability, transitioning a surface between hydrophilic (water-attracting) and hydrophobic (water-repelling), is a primary application of self-assembled monolayers. The terminal functional group of the molecules forming the SAM dictates the final surface energy and, consequently, its interaction with water.
For ((dimethylamino)methyl)phosphonic acid, the terminal (dimethylamino)methyl group would be expected to influence the surface's hydrophilic or hydrophobic character. The presence of the nitrogen atom with its lone pair of electrons could potentially interact with water molecules through hydrogen bonding, suggesting a tendency towards increased hydrophilicity compared to a simple alkyl chain.
The wettability of a surface is quantitatively assessed by measuring the contact angle of a water droplet on the surface. A low contact angle (typically < 90°) indicates a hydrophilic surface, while a high contact angle (> 90°) signifies a hydrophobic surface. Although specific contact angle data for surfaces modified with ((dimethylamino)methyl)phosphonic acid were not found in the available literature, studies on other phosphonic acids demonstrate the principle. For example, SAMs of octadecylphosphonic acid on aluminum oxide surfaces result in a highly hydrophobic surface. Conversely, phosphonic acids with hydrophilic terminal groups would be expected to render the surface more water-wetable. The precise impact of the (dimethylamino)methyl group on surface energy would require experimental determination through techniques such as contact angle goniometry.
Catalytic Roles and Reaction Mechanisms
((Dimethylamino)methyl)phosphonic Acid as a Catalyst or Ligand
Phosphonic acids, including ((dimethylamino)methyl)phosphonic acid, are recognized for their ability to coordinate with metal species, acting as ligands to form stable metal phosphonate (B1237965) materials. mdpi.com These materials are noted for their exceptional chemical and thermal stability, which can be attributed to the high coordination affinity of the hard phosphonate oxygen atoms for metal centers. mdpi.com While the broader class of phosphonic acids is utilized in applications like ion exchange, intercalation chemistry, and catalysis, specific examples detailing ((dimethylamino)methyl)phosphonic acid as a standalone catalyst are not extensively documented. mdpi.com However, its structural features—a Brønsted acidic phosphonic acid group and a Lewis basic dimethylamino group—provide the potential for bifunctional catalytic activity. It is also included in compositions for treating metal surfaces, which may involve catalytic processes. justia.com
Mechanisms of Catalytic Action
The catalytic mechanisms involving phosphonic acids are diverse, leveraging their acidic and coordinating properties.
Chiral phosphoric acids are highly effective Brønsted acid organocatalysts, particularly in asymmetric synthesis. nih.govrsc.orgrsc.org Their catalytic prowess stems from a bifunctional nature, where the phosphate (B84403) moiety can act as both a Brønsted acid (via the P-OH proton) and a Lewis base (via the P=O oxygen). rsc.orgrsc.org This dual activation, often through hydrogen bonding, allows for the precise stereochemical control in a variety of transformations. nih.govresearchgate.net Chiral phosphoric acid catalysts have been successfully employed in the synthesis of axially chiral compounds, including biaryls and heterobiaryls, achieving high efficiency and excellent stereoselectivity. nih.gov While ((dimethylamino)methyl)phosphonic acid is not chiral and therefore not suitable for asymmetric catalysis, its phosphonic acid group allows it to function as a general Brønsted acid catalyst, protonating substrates to facilitate reactions. The general mechanism for preparing phosphonic acids often involves the hydrolysis of phosphonate esters under strong acidic conditions. beilstein-journals.org
Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comscienceinfo.com The mechanism generally relies on a phase-transfer agent, such as a quaternary ammonium or phosphonium (B103445) salt, which transports an ionic reactant (usually an anion) from the aqueous phase into the organic phase. scienceinfo.comoperachem.com Once in the organic phase, the anion is more reactive and can readily react with the organic-soluble substrate. dalalinstitute.com For example, a quaternary phosphonium ion (Q⁺) can pair with an anion (A⁻) in the aqueous phase, and the resulting lipophilic ion pair [QA] can cross the phase interface. After the reaction in the organic phase, the catalyst cation returns to the aqueous phase with the leaving group anion to continue the cycle. operachem.comyoutube.com Although ((dimethylamino)methyl)phosphonic acid is not a quaternary phosphonium salt, the broader class of phosphonium compounds is central to this catalytic mechanism. scienceinfo.com
In the context of metal-catalyzed reactions, phosphonic acids primarily serve as ligands that coordinate with metal ions to form metal-organic frameworks or coordination polymers. mdpi.com These resulting metal phosphonate materials can act as heterogeneous catalysts. The robust P-O-M bonds contribute to the stability of these catalysts, even under harsh reaction conditions. While specific applications of ((dimethylamino)methyl)phosphonic acid in this area are not detailed, the general principle involves the metal center acting as the primary catalytic site for oxidation or other transformations, with the phosphonate ligand providing structural integrity and potentially influencing the electronic properties of the metal center. mdpi.com
Reaction Kinetics and Rate-Determining Steps in Phosphonate-Mediated Reactions
Kinetic studies on phosphonate-related reactions, such as the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates, reveal important mechanistic details. This hydrolysis occurs in two consecutive steps: the conversion of the diester to a monoester intermediate, followed by the conversion of the monoester to the final phosphonic acid. Research has shown that both steps follow pseudo-first-order kinetics. nih.gov In these reactions, the cleavage of the second P-O-C bond was identified as the rate-determining step. nih.gov Electron-withdrawing substituents on the phosphonate were found to increase the reaction rate, while electron-releasing groups slowed it down. nih.gov
Below is a table of kinetic data for the acidic hydrolysis of various substituted diethyl α-hydroxybenzylphosphonates, illustrating the influence of substituents on the reaction rates.
| Entry | Substituent (R) | k₁ (× 10⁻⁴ s⁻¹) | k₂ (× 10⁻⁴ s⁻¹) |
| 1a | H | 1.83 | 0.96 |
| 1b | 4-Me | 1.48 | 0.73 |
| 1c | 4-i-Pr | 1.42 | 0.69 |
| 1d | 4-MeO | 1.15 | 0.53 |
| 1e | 4-F | 2.53 | 1.34 |
| 1f | 4-Cl | 3.33 | 1.82 |
| 1g | 4-Br | 3.65 | 1.95 |
| 1h | 3-Cl | 4.08 | 2.22 |
| 1i | 3-Br | 4.38 | 2.38 |
| 1j | 4-NO₂ | 10.3 | 6.13 |
| Data sourced from a kinetic study on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates, where k₁ represents the rate constant for the first hydrolysis step and k₂ for the second, rate-determining step. nih.gov |
Role in Optoelectronic Materials and Electron Transfer Processes
Based on the available research, there is no specific information detailing the role or application of ((Dimethylamino)methyl)phosphonic acid in optoelectronic materials or its involvement in electron transfer processes.
Biological Interactions: Mechanistic Insights
Utilization as Biochemical Reagents and Building Blocks
Phosphonic acid, ((dimethylamino)methyl)- and its related α-aminophosphonates serve as valuable building blocks in synthetic chemistry for the creation of a wide array of derivatives with potential biological applications. The inherent structural similarity of α-aminophosphonic acids to α-amino acids allows them to act as their mimics, a property that is central to their function as enzyme inhibitors and antimetabolites. scispace.com The synthesis of these compounds is often achieved through methods like the Kabachnik–Fields reaction, a one-pot condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). nih.gov
The versatility of the α-aminophosphonate scaffold allows for the introduction of various functional groups, leading to the development of compounds with tailored properties. For instance, the linkage of bioactive moieties such as coumarin (B35378) or peptidomimetic structures to the amino group has been explored to generate derivatives with antiproliferative or anticancer potential. nih.gov Furthermore, the modification of the aryl-amino group, such as the introduction of trifluoromethyl groups, has been shown to enhance the antiproliferative and apoptosis-inducing properties of the resulting compounds. nih.gov The ability to readily synthesize and modify these compounds makes them important reagents for probing biological systems and for the development of new therapeutic agents. nih.govmdpi.com
Enzymatic Cleavage of the Carbon-Phosphorus Bond
The carbon-phosphorus bond in phosphonates is exceptionally stable, and its cleavage is a significant biochemical challenge. nih.govzechellab.com Nevertheless, many microorganisms have evolved specialized enzymatic pathways to break this bond, enabling them to utilize phosphonates as a phosphorus source, particularly in phosphate-limited environments. nih.govnih.gov
Two primary enzymatic strategies for C-P bond cleavage are the hydrolytic pathway, involving phosphonatases, and the radical-based mechanism of the carbon-phosphorus lyase (C-P lyase) pathway. zechellab.com
Phosphonatases: These enzymes, such as phosphonoacetaldehyde (B103672) hydrolase, are part of the haloacid dehalogenase superfamily. nih.gov They typically act on α-substituted phosphonates. The degradation of 2-aminoethylphosphonate (2-AEP), a common biogenic phosphonate (B1237965), often proceeds through a hydrolytic route. acs.org This pathway involves an initial transamination to form phosphonoacetaldehyde, which is then hydrolyzed by phosphonatase (PhnX) to yield acetaldehyde (B116499) and inorganic phosphate (B84403). nih.govacs.org
Carbon-Phosphorus Lyase: The C-P lyase system is a multi-enzyme complex with a broad substrate specificity, capable of cleaving the C-P bond in a wide range of phosphonates, including those without a susceptible functional group adjacent to the phosphonate moiety. nih.govscispace.com This pathway is particularly important for the degradation of compounds like glyphosate (B1671968). nih.gov The core C-P lyase complex in Escherichia coli is encoded by the phn operon and consists of several protein subunits (PhnG, PhnH, PhnI, PhnJ, PhnK, PhnL, PhnM). nih.govnih.gov This system utilizes a radical-based mechanism to break the C-P bond, ultimately converting the phosphonate into a hydrocarbon and inorganic phosphate. nih.govscispace.com
Structural and mechanistic studies have provided valuable insights into how these enzymes catalyze the cleavage of the C-P bond.
Phosphonatase Active Site: The mechanism of phosphonoacetaldehyde hydrolase involves the formation of a Schiff base between a lysine (B10760008) residue in the active site and the carbonyl group of phosphonoacetaldehyde. nih.gov This intermediate formation activates the phosphonate group, making it susceptible to nucleophilic attack, which ultimately leads to the cleavage of the C-P bond. nih.govresearchgate.net
C-P Lyase Complex: The crystal structure of the E. coli C-P lyase core complex (PhnGHIJ) has revealed a hetero-octameric structure with two potential active sites. nih.gov The proposed mechanism involves the transfer of the phosphonate to ATP, followed by the cleavage of the C-P bond. nih.gov The PhnH subunit is related to pyridoxal (B1214274) 5'-phosphate-dependent transferases, although its precise role within the complex is still under investigation. nih.gov The PhnK subunit has been shown to bind to the PhnJ component of the complex. nih.gov
Molecular Mechanisms of Bioactivity (In Vitro)
Derivatives of phosphonic acid, ((dimethylamino)methyl)- have demonstrated a range of biological activities in laboratory settings, primarily through enzyme inhibition and the induction of cell death in cancer cell lines.
The structural analogy of α-aminophosphonates to α-amino acids makes them effective inhibitors of various enzymes. scispace.com One notable target is Protein Tyrosine Phosphatase 1B (PTP-1B), a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. mdpi.comnih.gov
Derivatives of phosphonic acid have been designed and synthesized as potent PTP-1B inhibitors. For example, a series of quinoline/naphthalene-difluoromethylphosphonates were found to be effective inhibitors of this enzyme. nih.gov The phosphonate moiety often acts as a phosphotyrosine mimetic, binding to the active site of the phosphatase. nih.gov The inhibition of PTP-1B by these compounds can lead to increased insulin sensitivity. researchgate.net The inhibitory activity is often dependent on the specific chemical structure of the derivative, with factors like the nature of the substituents influencing potency. nih.gov
Numerous studies have reported the in vitro cytotoxic effects of α-aminophosphonate derivatives against various human tumor cell lines. scispace.comnih.govnih.govnih.gov The mechanisms underlying this cytotoxicity often involve the induction of apoptosis, or programmed cell death.
The introduction of different chemical groups to the α-aminophosphonate backbone can significantly impact their cytotoxic and apoptosis-inducing capabilities. nih.gov For instance, certain novel α-aminophosphonates have been shown to inhibit cell proliferation in breast cancer cell lines like MCF-7, while having no effect on non-cancerous cell lines. osti.gov The mode of cell death induced by these compounds was identified as apoptosis. osti.gov
The induction of apoptosis by these compounds can be mediated through various cellular pathways. Some asiatic acid derivatives containing α-aminophosphonates have been shown to trigger the mitochondrial apoptotic pathway. rsc.org This involves changes in the ratio of Bax/Bcl-2 proteins, the release of cytochrome c, and the activation of caspase-9. rsc.org Furthermore, these compounds can induce apoptosis by increasing intracellular reactive oxygen species (ROS) and causing a loss of mitochondrial membrane potential. rsc.org Some derivatives have also been observed to arrest the cell cycle at the G1/S phase through a p53-dependent pathway. rsc.org
| Cell Line | Compound Type | Observed Effect | Reference |
| MDA-MB-231, MCF-7 | α-aminophosphonates | Inhibition of cell proliferation, apoptosis induction | osti.gov |
| KB cells | Phosphonic acid derivatives | Cytostatic activity | nih.gov |
| A549 (lung adenocarcinoma) | α-aminophosphonic acid derivatives | Antiproliferative effect | mdpi.com |
| DMBA-induced breast cancer (in vivo model) | α-aminophosphonates | Decreased tumor mass, increased apoptosis | nih.gov |
| Various cancer cell lines | α-aminophosphonates, α-hydroxyphosphonates, bisphosphonates | Cytotoxicity | nih.gov |
| A431, Ebc-1, MDA-MB 231, PC-3 | Phosphinoylmethyl-aminophosphonate derivatives | Cytostatic effect | scispace.com |
| T24 (bladder cancer) | Asiatic acid derivatives with α-aminophosphonates | Apoptosis via mitochondrial pathway, G1/S cell cycle arrest | rsc.org |
Biosynthesis and Catabolism Pathways of Related Methylphosphonic Acids
While the specific biological interactions of Phosphonic acid, ((dimethylamino)methyl)- are not well-documented, the study of related methylphosphonic acids provides crucial mechanistic insights into the biogeochemical cycling of organophosphonates. Methylphosphonic acid is a significant component of marine dissolved organic matter and its cycling by microbes is linked to methane (B114726) production in aerobic ocean waters. nih.gov
Biosynthesis of Methylphosphonic Acid:
Research has shown that certain marine microbes, such as the archaeon Nitrosopumilus maritimus, possess the genetic pathways for the biosynthesis of methylphosphonate (B1257008). nih.gov This discovery provided a plausible biological source for the methylphosphonates observed in marine environments and helped to explain the "methane paradox" of methane supersaturation in aerobic oceans. nih.gov
The biosynthetic pathway involves a key enzyme, methylphosphonate synthase (MpnS). nih.gov This enzyme catalyzes the conversion of a precursor, likely 2-hydroxyethylphosphonate (HEP), to methylphosphonate. The reaction is an iron(II)-dependent oxygenase-catalyzed cleavage of the C-C bond in HEP. nih.gov
Catabolism of Methylphosphonic Acid:
Microbes can utilize methylphosphonic acid as a phosphorus source, especially in phosphate-limited environments. nih.gov This process involves the cleavage of the stable carbon-phosphorus (C-P) bond to release inorganic phosphate. The catabolism of methylphosphonic acid is carried out by the C-P lyase enzyme complex. nih.gov This enzymatic cleavage of methylphosphonic acid results in the formation of methane and inorganic phosphate. nih.gov
Table 7.1: Key Enzymes in Methylphosphonic Acid Cycling
| Enzyme | Function | Pathway | Organism Example |
|---|---|---|---|
| Methylphosphonate Synthase (MpnS) | Catalyzes the formation of methylphosphonate from 2-hydroxyethylphosphonate. | Biosynthesis | Nitrosopumilus maritimus nih.gov |
| Carbon-Phosphorus (C-P) Lyase | Cleaves the C-P bond in methylphosphonic acid to produce methane and inorganic phosphate. | Catabolism | Marine microbes nih.gov |
The biochemical pathways for the synthesis and breakdown of methylphosphonic acid highlight the dynamic role of microorganisms in the marine phosphorus and carbon cycles.
Environmental Fate and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical substance by non-living environmental factors. For ((dimethylamino)methyl)phosphonic acid, the primary abiotic degradation routes are hydrolysis, photolysis, and oxidation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of phosphonates to hydrolysis can vary significantly depending on the molecular structure and environmental conditions such as pH and temperature.
For related compounds, such as ethyl N,N-dimethylamidophosphoric acid, a derivative of tabun, decomposition in a neutral environment leads to the formation of N,N-dimethylamidophosphoric acid, which then further hydrolyzes to phosphoric acid. This process, however, is noted to be much slower than the initial hydrolysis step. bibliotekanauki.pl The hydrolysis of N,N'-dimethylformamidine has also been studied, showing that it is quite stable in acidic solutions but undergoes hydrolysis in alkaline conditions. researchgate.net
A summary of hydrolysis data for related phosphonates is presented in the table below.
| Compound | Condition | Half-life | Products |
| Dimethyl phosphonate (B1237965) | pH 4 | ~470 hours | Monomethyl phosphonate, phosphorous acid, methanol (B129727) |
| Dimethyl phosphonate | pH 7 | ~3 hours | Monomethyl phosphonate, phosphorous acid, methanol |
| Dimethyl phosphonate | pH 9 | <0.3 hours | Monomethyl phosphonate, phosphorous acid, methanol |
Photolysis is the decomposition of molecules by light. The susceptibility of a chemical to photolysis depends on its ability to absorb light at environmentally relevant wavelengths.
Specific photolysis studies on ((dimethylamino)methyl)phosphonic acid were not found in the available literature. However, research on related compounds provides some insight. For example, the photodegradation of 4-aminobenzoic acid and its derivatives has been examined, showing that structural modifications can affect photostability. nih.gov
Oxidation in the environment can be initiated by various reactive species, such as hydroxyl radicals. While specific data on the oxidation of ((dimethylamino)methyl)phosphonic acid is scarce, information on related organophosphorus compounds is available. For instance, some organophosphate and organophosphonate compounds can be used in conversion compositions that may involve oxidizing agents like peroxides and persulfates. justia.com
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms.
The biodegradation of phosphonates is a critical process in their environmental removal. Microorganisms have been shown to utilize some phosphonates as a source of phosphorus, carbon, or nitrogen.
Studies on N-phosphonomethyliminodiacetic acid, a compound related to glyphosate (B1671968), have demonstrated its biodegradation by a microbial population from industrial activated sludge. nih.gov The process involved the stoichiometric conversion of the parent compound to aminomethylphosphonic acid (AMPA). A pure bacterial culture of Xanthomonas maltophilia was isolated and shown to degrade this compound in liquid culture. nih.gov
The ability of microorganisms to degrade phosphonates often depends on the specific enzymatic pathways they possess.
Formal biodegradability assessments for ((dimethylamino)methyl)phosphonic acid are not detailed in the public literature reviewed. However, related compounds have been studied. For example, N-acylethanolamines are known to be hydrolyzed by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) in macrophages. ucl.ac.be
Environmental Persistence and Stability
The persistence of a chemical in the environment is a key determinant of its potential for long-term effects. For aminophosphonates, including what can be inferred for Phosphonic acid, ((dimethylamino)methyl)-, their environmental persistence is influenced by a combination of biotic and abiotic factors.
Generally, aminophosphonates are known to be resistant to chemical hydrolysis and thermal decomposition. researchgate.net Their stability can, however, be influenced by environmental conditions such as the presence of metals and UV light. researchgate.netnih.gov Studies on related compounds like aminomethylphosphonic acid (AMPA), a primary degradation product of the herbicide glyphosate, show that it can be persistent in soils and sediments. nih.gov The persistence of these compounds is often due to their strong adsorption to soil particles. nih.gov
Table 1: General Persistence of Related Aminophosphonates
| Compound | Environmental Compartment | Persistence Level | Reference |
| Aminomethylphosphonic acid (AMPA) | Soil, Sediment | High | nih.gov |
| Glyphosate | Soil | Variable (days to months) | nih.gov |
| Aminopolyphosphonates | General | High (resistant to hydrolysis) | researchgate.net |
Identification and Fate of Degradation Products and Metabolites
The degradation of Phosphonic acid, ((dimethylamino)methyl)- in the environment is expected to proceed through various transformation pathways, leading to the formation of several degradation products and metabolites.
Transformation Pathways and Product Formation
The degradation of aminophosphonates can occur through both biotic and abiotic pathways.
Biotic Degradation: Microbial degradation is a primary pathway for the breakdown of many aminophosphonates. mdpi.com Microorganisms can utilize these compounds as a source of phosphorus, nitrogen, or carbon. nih.gov The cleavage of the carbon-phosphorus (C-P) bond is a critical step in their degradation and can be facilitated by enzymes like C-P lyase. nih.gov For some aminophosphonates, the degradation can proceed through the formation of intermediates such as aminomethylphosphonic acid (AMPA). nih.gov For instance, the biodegradation of N-phosphonomethyliminodiacetic acid has been shown to stoichiometrically convert to AMPA. nih.gov Given the structure of Phosphonic acid, ((dimethylamino)methyl)-, a potential biotic degradation pathway could involve the cleavage of the N-C bond, potentially leading to the formation of methylphosphonic acid and dimethylamine (B145610), or cleavage of the C-P bond.
Abiotic Degradation: Abiotic degradation of aminophosphonates can be driven by processes such as photolysis and oxidation catalyzed by metal ions. researchgate.netnih.gov For example, the degradation of some aminopolyphosphonates is enhanced in the presence of manganese (Mn(II)) ions and oxygen. nih.gov Photodegradation, particularly in the presence of photosensitizers, can also contribute to the breakdown of these compounds in aquatic environments. nih.gov Studies on glyphosate have shown that it can be abiotically degraded to AMPA in the presence of various metals. nih.gov
Potential Degradation Products: Based on the degradation pathways of structurally similar aminophosphonates, the potential degradation products of Phosphonic acid, ((dimethylamino)methyl)- could include:
Methylphosphonic acid
Dimethylamine
The formation of these products would depend on the specific degradation pathway, whether it involves the cleavage of the C-N bond, the C-P bond, or the oxidation of the methyl groups.
Table 2: Potential Degradation Pathways and Products of Aminophosphonates
| Degradation Pathway | Key Process | Potential Products | References |
| Biotic | Microbial C-P bond cleavage | Phosphate, smaller organic molecules | nih.gov |
| Microbial C-N bond cleavage | Aminomethylphosphonic acid (from larger aminophosphonates) | nih.govnih.gov | |
| Abiotic | Photolysis | Various smaller organic compounds | nih.govrsc.org |
| Metal-catalyzed oxidation | Smaller phosphonates, phosphate | researchgate.netnih.gov |
Environmental Relevance and Contributions to Biogeochemical Cycles
The introduction of Phosphonic acid, ((dimethylamino)methyl)- and its degradation products into the environment can have implications for biogeochemical cycles, particularly the phosphorus cycle.
Phosphorus is an essential nutrient for all life, and its availability often limits primary productivity in many ecosystems. umn.eduberkeley.edukhanacademy.org The phosphorus cycle involves the movement of phosphorus through the lithosphere, hydrosphere, and biosphere, primarily in the form of phosphates. umn.eduberkeley.edukhanacademy.org
However, the strong binding of phosphonates to soil and sediment particles can also lead to their sequestration, potentially reducing the immediate bioavailability of the phosphorus they contain. nih.gov The persistence of these compounds and their degradation products means they can be transported over long distances in the environment, primarily through soil erosion and surface water runoff. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. Several chromatographic methods are particularly well-suited for the analysis of polar, non-volatile compounds like phosphonic acids.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of phosphonic acids. Due to the high polarity and poor volatility of these compounds, HPLC is often preferred over other methods. The separation is typically achieved on a reversed-phase column, where the polarity of the mobile phase is manipulated to control the retention of the analytes.
A significant challenge in the HPLC analysis of phosphonic acids is their detection, as they often lack a strong chromophore for UV-Vis detection. To overcome this, a derivatization step is frequently employed to attach a UV-active or fluorescent tag to the molecule. amazonaws.comnih.gov For instance, a common derivatizing agent is 9-fluorenyl methylchloroformate (FMOC), which reacts with the amine group in aminophosphonates to form a highly fluorescent derivative that can be detected with high sensitivity. amazonaws.comresearchgate.net
Another approach involves complexing the phosphonates with a metal ion, such as Fe(III), and then detecting the metal complex. nih.gov This method has been successfully used for the determination of various phosphonates in water samples. nih.gov
Table 1: Illustrative HPLC Parameters for Phosphonate (B1237965) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | amazonaws.comnih.gov |
| Mobile Phase | Acetonitrile/water gradient with a buffer (e.g., phosphate (B84403) or bicarbonate) | amazonaws.comnih.gov |
| Derivatizing Agent | 9-fluorenyl methylchloroformate (FMOC) | amazonaws.comresearchgate.net |
| Detection | Fluorescence or UV-Vis | amazonaws.comnih.gov |
| Flow Rate | 1.0 mL/min | amazonaws.com |
Gas Chromatography (GC) is another powerful separation technique, but its application to non-volatile compounds like phosphonic acids requires a derivatization step to increase their volatility. The phosphonic acid is typically converted into a more volatile ester, for example, through reaction with a silylating agent or an alcohol in the presence of an acid catalyst.
Once volatilized, the derivatives can be separated on a GC column and detected by various detectors:
Flame Ionization Detector (FID): FID is a universal detector for organic compounds. While it provides good sensitivity, it is not selective for phosphorus-containing compounds. nih.govgoogle.com
Flame Photometric Detector (FPD): FPD is a selective detector for sulfur- and phosphorus-containing compounds, making it particularly useful for the analysis of phosphonates. news-medical.net It offers high sensitivity for these specific elements. news-medical.net
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest level of selectivity and structural information. nih.govnih.gov The mass spectrometer can be operated in various modes, such as full scan to identify unknown compounds or selected ion monitoring (SIM) for highly sensitive quantification of target analytes. nih.govnih.gov
Table 2: Comparison of GC Detectors for Phosphonate Analysis
| Detector | Principle | Selectivity | Sensitivity | Reference |
|---|---|---|---|---|
| Flame Ionization Detector (FID) | Measures the current produced by the ionization of organic compounds in a hydrogen flame. | Non-selective for organic compounds. | Good | nih.govgoogle.com |
| Flame Photometric Detector (FPD) | Measures the light emitted by phosphorus or sulfur compounds when they are burned in a hydrogen-rich flame. | Selective for phosphorus and sulfur. | High for P and S | news-medical.net |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Highly selective, provides structural information. | Very High | nih.govnih.gov |
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of phosphonates. nih.govavantiresearch.comspringernature.com In TLC, a stationary phase, typically silica (B1680970) gel, is coated onto a flat plate. nih.govresearchgate.net The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. avantiresearch.com
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. After development, the separated spots can be visualized using various techniques, such as staining with a reagent that reacts with the phosphonate group or by using a fluorescent indicator in the stationary phase. avantiresearch.comgetty.edu While not as quantitative as HPLC or GC, TLC is an excellent tool for rapid screening and for monitoring the progress of chemical reactions. nih.govspringernature.com
Spectroscopic and Electrochemical Characterization in Research
In addition to chromatographic techniques, spectroscopic and electrochemical methods play a vital role in the characterization of phosphonic acids, particularly in the context of their application as corrosion inhibitors.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the corrosion and inhibition processes at the metal-electrolyte interface. researchgate.netjmaterenvironsci.com It involves applying a small amplitude AC potential to an electrode and measuring the resulting current response over a wide range of frequencies. jmaterenvironsci.com
The data is typically presented as a Nyquist plot, which can be modeled using an equivalent electrical circuit to extract valuable information about the corrosion process, such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). researchgate.netresearchgate.net An increase in the Rct value in the presence of a phosphonate inhibitor indicates the formation of a protective film on the metal surface, which impedes the corrosion process. researchgate.net
Potentiodynamic polarization is another electrochemical technique used to evaluate the effectiveness of corrosion inhibitors. researchgate.net In this method, the potential of the working electrode is scanned over a range, and the resulting current is measured. researchgate.net The resulting polarization curve provides information about both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.net
The presence of an effective inhibitor will shift the polarization curve to lower current densities, indicating a reduction in the corrosion rate. researchgate.net From the polarization curve, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined, which are used to calculate the inhibition efficiency. researchgate.netresearchgate.net
Microscopic and Surface Characterization
The morphological and topographical features of a chemical compound at the micro and nanoscale are critical for understanding its physical properties and interactions. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for such characterization.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a principal technique for producing high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.
While SEM is widely used for the morphological analysis of crystalline and amorphous materials, specific research detailing the surface morphology and structure of Phosphonic acid, ((dimethylamino)methyl)- is not extensively available in the reviewed scientific literature. However, the technique is broadly applied to related organic-inorganic hybrid materials containing phosphonic acids. For instance, studies on phenyl phosphinic hybrids containing zirconium and boron use SEM to investigate structure and morphology. mdpi.com In such studies, SEM images reveal surface porosity and how morphology changes with the introduction of different elements, such as boron. mdpi.com The general capability of SEM to analyze surface features is well-established, providing insights into particle size, shape, and texture. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM)
Atomic Force Microscopy is a very-high-resolution type of scanning probe microscopy that provides a three-dimensional profile of a sample's surface. wikipedia.org An AFM consists of a cantilever with a sharp tip that scans the specimen surface. wikipedia.org Forces between the tip and the sample lead to a deflection of the cantilever, which is measured to create the surface image. wikipedia.org Unlike electron microscopy, AFM does not require special treatments like metal coatings and can be used to study samples in their native state. wikipedia.org
There are no specific, publicly available AFM studies centered on the direct surface characterization of Phosphonic acid, ((dimethylamino)methyl)-. However, the utility of AFM for analyzing related compounds is well-documented. For example, AFM has been used to study the anchoring mechanism of other phosphonic acids on oxide surfaces, revealing how the binding motif changes with surface coverage. nih.gov It is also employed to assess nanomechanical properties, such as elasticity, adhesion, and deformation. nanoscientific.org In studies of polymer systems, AFM can resolve individual polymer chains and characterize surface roughness, which is crucial for applications like sensors. mdpi.comyoutube.com These applications highlight the potential of AFM to elucidate the nanoscale surface properties of Phosphonic acid, ((dimethylamino)methyl)-, should such studies be undertaken.
Table 2: Information Obtainable from AFM Analysis
| Parameter | Description | Relevance |
|---|---|---|
| 3D Topography | A three-dimensional map of the surface at the nanoscale. wikipedia.org | Provides detailed information on surface roughness, grain size, and other physical features. |
| Surface Roughness | Quantitative measurement of the fine-scale variations on a surface. | Influences properties like adhesion, friction, and wettability. mdpi.com |
| Nanomechanical Properties | Adhesion, stiffness, friction, and elasticity at the nanoscale. nanoscientific.org | Characterizes the mechanical response of the material to contact forces. |
| Phase Imaging | Maps the phase lag between the cantilever's drive signal and its oscillation output. | Can be used to differentiate between different components on a surface and map variations in properties like adhesion and viscoelasticity. |
Novel Sensing and Detection Strategies
The development of sensitive and selective sensors for organophosphorus compounds is an area of significant research. Strategies involving piezoelectric crystals and gas-sensitive microsensors are particularly promising for the rapid, real-time detection of these compounds and their degradation products.
Piezoelectric Crystals
Piezoelectric sensors, particularly the Quartz Crystal Microbalance (QCM), are highly sensitive mass-sensing devices. researchgate.netanalis.com.my They operate based on the piezoelectric effect, where a quartz crystal resonates at a specific frequency under an electric field. researchgate.netnih.govdntb.gov.ua When mass is deposited onto the crystal's surface, the resonant frequency decreases proportionally, allowing for the detection of minute mass changes. researchgate.netanalis.com.my
While direct detection of Phosphonic acid, ((dimethylamino)methyl)- using piezoelectric sensors is not documented in the reviewed literature, this technology has been successfully applied to detect structurally similar organophosphorus compounds, such as the chemical warfare agent simulant dimethyl methylphosphonate (B1257008) (DMMP). researchgate.netdtic.mil To enhance selectivity, the QCM surface is often coated with a material that specifically binds to the target analyte. Common coatings include:
Molecularly Imprinted Polymers (MIPs): These are polymers created with molecular "cavities" that are complementary in shape and functionality to the target molecule, enabling selective recognition. analis.com.mynih.gov
Metal-Organic Frameworks (MOFs): These are crystalline materials with porous structures that can be tailored to adsorb specific molecules. researchgate.net
For instance, a QCM sensor based on a hybrid material showed excellent sensitivity toward DMMP vapor, detecting concentrations as low as 26 ppb. researchgate.net Another study used a zirconium-based MOF as the functional layer on a QCM for DMMP detection. researchgate.net These findings demonstrate that piezoelectric sensors offer a viable and highly sensitive platform that could be adapted for the specific detection of Phosphonic acid, ((dimethylamino)methyl)-.
Table 3: Performance of QCM Sensors for DMMP (A Related Compound)
| Sensor Coating | Analyte | Limit of Detection (LOD) | Key Finding | Reference |
|---|---|---|---|---|
| Silica-Based Hybrid | DMMP | 26 ppb | Hybrid material showed enhanced selectivity compared to pristine silica due to H-bonding. | researchgate.net |
| Trisilanolphenyl-POSS (TPP) | DMMP | Not Specified | DMMP sorbs into TPP films in a 1:1 molar ratio. | dtic.mil |
| Zirconium MOF | DMMP | Not Specified | MOF-functionalized QCM demonstrated effective detection of DMMP. | researchgate.net |
Gas-Sensitive Microsensors
Gas-sensitive microsensors represent another advanced strategy for detecting volatile or semi-volatile organic compounds. These sensors typically rely on a change in the electrical properties of a sensing material upon exposure to the target gas.
Specific research on gas-sensitive microsensors for Phosphonic acid, ((dimethylamino)methyl)- is scarce. However, sensors have been developed for related compounds. For example, a recoverable SnO₂-based gas sensor, promoted with Mo, Sb, and Ni, was developed for the detection of DMMP. researchgate.net This sensor demonstrated an excellent response to very low concentrations (ppb level) and was fully recoverable. researchgate.net The sensing mechanism involves the catalytic interaction of the analyte with the metal-oxide semiconductor surface, leading to a measurable change in resistance. The success of these sensors for DMMP suggests a potential pathway for developing similar microsensors for other aminophosphonates.
Q & A
Q. Q: What are the primary synthetic routes for preparing ((dimethylamino)methyl)phosphonic acid, and what methodological considerations are critical for optimizing yield and purity?
A: The compound is synthesized via two main routes:
- Modified Mannich Reaction : Reacting phosphorous acid with formaldehyde and dimethylamine under controlled pH (4–6) and temperature (60–80°C). Excess dimethylamine ensures complete conversion, while slow formaldehyde addition minimizes side reactions .
- Phosphite-Acyl Chloride Route : Dialkyl phosphites react with acyl chlorides, followed by hydrolysis. Solvent choice (e.g., THF or DCM) and anhydrous conditions are critical to prevent hydrolysis of intermediates .
Characterization : Use P NMR to confirm phosphonic acid formation (δ = 15–25 ppm) and IR spectroscopy for P=O stretches (~1200 cm). Purity is assessed via HPLC with a C18 column and phosphate buffer mobile phase .
Advanced Analytical Challenges
Q. Q: How can researchers resolve contradictory data on phosphonic acid detection in plant tissues, particularly when distinguishing exogenous application from endogenous sources?
A: Contradictions arise from:
- Residual Accumulation : Phosphonic acid persists in perennial plants for years post-application, complicating temporal studies .
- Microbial or Environmental Sources : Soil microbes may produce phosphonic acid, necessitating isotope labeling (e.g., P) to track exogenous vs. endogenous origins .
Methodology : - LC-MS/MS with Isotopic Standards : Use deuterated internal standards (e.g., D-phosphonic acid) to correct matrix effects in plant extracts.
- Longitudinal Sampling : Monitor untreated control groups to establish baseline levels .
Mechanistic Studies in Catalysis
Q. Q: What experimental strategies are recommended for elucidating the role of ((dimethylamino)methyl)phosphonic acid in metal-ion chelation and catalytic processes?
A:
- Potentiometric Titration : Determine protonation constants (logK values) and metal-binding affinities (e.g., with Fe or Al) under varying pH .
- X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry in metal complexes.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G**) predict binding energies and optimize ligand-metal configurations .
Advanced Applications in Materials Science
Q. Q: How can researchers design experiments to evaluate ((dimethylamino)methyl)phosphonic acid as a surface modifier for metal-oxide nanoparticles (e.g., TiO2_22)?
A:
- Self-Assembly Monolayers (SAMs) : Immerse TiO nanoparticles in 1 mM ethanolic solutions of the phosphonic acid for 24 hr. Characterize SAM formation via XPS (P 2p peak at ~133 eV) and contact angle measurements .
- Stability Testing : Expose functionalized nanoparticles to acidic (pH 2) and basic (pH 12) conditions for 48 hr. Monitor ligand desorption using ICP-OES .
Addressing Contradictions in Environmental Fate Studies
Q. Q: How should researchers reconcile discrepancies in degradation rates of ((dimethylamino)methyl)phosphonic acid across soil types?
A:
- Soil Microcosm Experiments : Incubate the compound in soils with varying organic matter (OM) and clay content. Use C-labeled analogs to track mineralization (CO evolution) and sorption .
- Kinetic Modeling : Apply first-order decay models with OM content and cation-exchange capacity (CEC) as covariates. Validate via ANOVA to identify dominant degradation pathways .
Spectroscopic Characterization of Isomeric Impurities
Q. Q: What advanced spectroscopic techniques are required to identify and quantify isomeric byproducts in ((dimethylamino)methyl)phosphonic acid synthesis?
A:
- 2D H-P HMBC NMR : Correlate phosphorus centers with adjacent protons to distinguish isomers (e.g., α- vs. β-substituted phosphonates) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-TOF to resolve isobaric impurities (mass accuracy < 2 ppm).
Method Development for Trace Analysis
Q. Q: How can researchers achieve sub-ppb detection limits for ((dimethylamino)methyl)phosphonic acid in aqueous environmental samples?
A:
- Derivatization : React with diazomethane to form methyl esters, enhancing volatility for GC-MS analysis.
- Solid-Phase Extraction (SPE) : Use mixed-mode sorbents (e.g., Oasis WCX) at pH 3. Elute with 5% NHOH in methanol .
Computational Modeling of Reactivity
Q. Q: What computational approaches are effective for predicting the reactivity of ((dimethylamino)methyl)phosphonic acid in nucleophilic substitution reactions?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
